molecular formula C15H19NO2 B11866150 Naphthalen-1-ylmethanamine butyrate CAS No. 675103-54-5

Naphthalen-1-ylmethanamine butyrate

Cat. No.: B11866150
CAS No.: 675103-54-5
M. Wt: 245.32 g/mol
InChI Key: TZRHFQWOCHEDGK-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanamine butyrate is an organic compound that combines the structural features of naphthalene, methanamine, and butyrate

Properties

CAS No.

675103-54-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

butanoic acid;naphthalen-1-ylmethanamine

InChI

InChI=1S/C11H11N.C4H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4(5)6/h1-7H,8,12H2;2-3H2,1H3,(H,5,6)

InChI Key

TZRHFQWOCHEDGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-ylmethanamine butyrate typically involves the reaction of naphthalen-1-ylmethanamine with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond between the amine and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where naphthalen-1-ylmethanamine is reacted with butyric acid in the presence of catalysts to increase the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-ylmethanamine butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethanone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1-ylmethanone derivatives.

    Reduction: Naphthalen-1-ylmethanol derivatives.

    Substitution: Various substituted naphthalen-1-ylmethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects:
Naphthalen-1-ylmethanamine butyrate, particularly through its butyrate component, has been shown to exert neuroprotective effects. Sodium butyrate, a metabolite produced by gut microbiota, has been studied for its ability to ameliorate neuronal dysfunction associated with high glucose levels. Research indicates that sodium butyrate can restore mitophagy in neurons, thereby protecting against cognitive impairment related to diabetes . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Antimicrobial Activity:
Recent studies have synthesized a series of naphthalene-based derivatives, including this compound, to evaluate their antimicrobial properties. These compounds demonstrated significant activity against various pathogenic microbes, including both aerobic and anaerobic bacteria as well as fungi. The synthesized derivatives showed promising results in vitro, indicating their potential as new anti-infective agents .

Pharmacokinetics and Drug-Likeness

ADME Studies:
The pharmacokinetic properties of this compound derivatives have been assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These evaluations are crucial for understanding the drug-like characteristics of the compounds. Most derivatives exhibited favorable pharmacokinetic profiles, making them suitable candidates for further development as oral medications .

Cancer Research

Antitumor Activity:
Compounds derived from naphthalene structures have been investigated for their anticancer properties. For instance, derivatives with naphthalene cores have shown promising results in inhibiting cancer cell proliferation through mechanisms such as DNA intercalation and inhibition of topoisomerase activity. This suggests that this compound could be explored for its potential use in cancer therapies .

Inflammation and Gastrointestinal Health

Role in Inflammatory Diseases:
Butyrate's role as an anti-inflammatory agent has been well-documented. It has shown efficacy in reducing colonic inflammation and may play a protective role against conditions such as ulcerative colitis and colorectal cancer. The compound's ability to inhibit histone deacetylase activity contributes to its anti-inflammatory effects . This positions this compound as a candidate for further exploration in gastrointestinal health.

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound involves various chemical reactions that yield derivatives with diverse functional properties. Understanding these synthetic pathways is crucial for optimizing the production of compounds with desired biological activities .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryNeuroprotective effects via sodium butyrate; restores mitophagy
Antimicrobial ActivitySignificant activity against pathogenic microbes; potential anti-infectives
Cancer ResearchAntitumor activity via DNA intercalation; inhibition of topoisomerase
InflammationReduces colonic inflammation; protective against inflammatory diseases
SynthesisVarious synthetic pathways yielding diverse derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-ylmethanamine butyrate is unique due to its combined structural features of naphthalene, methanamine, and butyrate, which confer distinct chemical and biological properties

Biological Activity

Naphthalen-1-ylmethanamine butyrate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by the presence of a butyric acid moiety. The structural formula can be represented as follows:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

This structure allows for interactions with various biological targets, particularly in the modulation of histone deacetylase (HDAC) activity, which plays a crucial role in gene expression and cellular processes.

Inhibition of HDAC Activity

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). Butyrate, a short-chain fatty acid, is known to induce histone hyperacetylation, leading to transcriptional activation of genes involved in cell cycle regulation and apoptosis. Studies indicate that butyrate can inhibit HDAC activity, which subsequently affects the expression of genes like p21(Waf1/Cip1), a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest .

Modulation of Inflammatory Responses

Research has demonstrated that butyrate can suppress colonic inflammation, which is particularly relevant in conditions such as inflammatory bowel disease (IBD) and colorectal cancer. It achieves this by modulating cytokine expression and enhancing intestinal barrier function through the upregulation of tight junction proteins .

Cytotoxicity Assays

The biological activity of this compound can be assessed using various cytotoxicity assays. These assays typically involve cultured mammalian cells to evaluate the compound's effects on cell viability and proliferation. Common methods include:

  • MTT Assay : Measures cell metabolic activity as an indicator of viability.
  • Colony Formation Assays : Evaluates anchorage-independent growth, indicative of transformation potential.

Table 1 summarizes the advantages and limitations of different cytotoxicity assays used in evaluating natural compounds:

Assay Type Advantages Limitations
MTT AssaySimple, cost-effectiveMay interfere with certain compounds
Colony FormationIndicates long-term viabilityTime-consuming
Scratch AssayMeasures cell migrationRequires specific conditions

Study on Colonic Health

A study involving intravenous administration of butyrate showed significant improvements in intestinal health markers in Wistar rats subjected to parenteral nutrition (PN). The results indicated that butyrate supplementation enhanced the expression of antimicrobial peptides and tight junction proteins while normalizing immune responses . This suggests potential therapeutic applications for this compound in gastrointestinal disorders.

Cancer Research

In cancer research, this compound has been investigated for its ability to induce differentiation and apoptosis in cancer cells. Its role as an HDAC inhibitor positions it as a promising candidate for further studies aimed at developing anti-cancer therapies .

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